N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Indole is a heterocyclic compound that is found in many important synthetic drug molecules . It has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Imidazole, another component of the compound, is also a heterocyclic compound known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of compounds containing indole and imidazole moieties often involves multiple steps. For example, the synthesis of certain thiadiazole derivatives started from 4-chlorobenzoic acid and involved esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Indole readily undergoes electrophilic substitution due to excessive π-electrons delocalization . Imidazole shows both acidic and basic properties and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical and Chemical Properties Analysis
Indole compounds are typically crystalline and colorless in nature with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Arylmethylidenefuranones and Heterocyclic Compounds
Research on arylmethylidenefuranones and their reactions with various nucleophiles has shown that these compounds can lead to a wide range of other compounds, including amides, pyrrolones, and benzofurans, among others (Kamneva, Anis’kova, & Egorova, 2018). This suggests that the compound might also be a precursor or intermediate in the synthesis of a variety of other biologically and chemically significant molecules.
Bioactive Furanyl- and Thienyl-Substituted Compounds
The importance of furanyl- and thienyl-substituted compounds in medicinal chemistry highlights the potential of such structures to serve as key units in the development of new drugs (Ostrowski, 2022). Given the furan component in the compound of interest, it's possible that similar bioactive properties could be explored.
Functional Chemical Groups in CNS Drugs
A review of functional chemical groups that may serve as lead molecules for compounds with CNS activity points to the diverse potential of heterocycles and other functional groups in drug discovery (Saganuwan, 2017). The compound , with its indole and thiazole components, fits into this category, suggesting possible CNS-related research applications.
Indole Derivatives and Hepatic Protection
Indole derivatives have shown significant protective effects against various chronic liver diseases, which might hint at potential applications of the compound in hepatic protection research (Wang et al., 2016).
Thiophene Derivatives in Biological Interest
Thiophene derivatives have been reviewed for their therapeutic properties, suggesting that the thiazole part of the compound could be significant in the development of new therapeutic agents (Drehsen & Engel, 1983).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-19(22-10-9-14-12-23-17-5-2-1-4-16(14)17)8-7-15-13-29-21(24-15)25-20(27)18-6-3-11-28-18/h1-6,11-13,23H,7-10H2,(H,22,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPKHBNVSIRSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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